molecular formula C12H12N4O3 B5189512 1-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

1-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B5189512
M. Wt: 260.25 g/mol
InChI Key: SXTQVGCLRZVFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-2-pyridinecarboxamide with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-3-{[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazole ring with a pyridine moiety and a carboxylic acid group makes it a versatile compound for various applications .

Properties

IUPAC Name

1-methyl-3-[(3-methylpyridin-2-yl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-4-3-5-13-10(7)14-11(17)9-8(12(18)19)6-16(2)15-9/h3-6H,1-2H3,(H,18,19)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTQVGCLRZVFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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